molecular formula C8H11BrN2O2S B15092457 5-Bromo-n-propylpyridine-3-sulfonamide

5-Bromo-n-propylpyridine-3-sulfonamide

Katalognummer: B15092457
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: MKGPQCNFBLHMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-n-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . This compound is characterized by the presence of a bromine atom, a propyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromo-n-propylpyridine-3-sulfonamide typically involves the bromination of n-propylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and sulfonamide formation processes under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-Bromo-n-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds to form new chemical entities.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Bromo-n-propylpyridine-3-sulfonamide is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 5-Bromo-n-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and propyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-n-propylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

    5-Bromo-n-butylpyridine-3-sulfonamide: Similar structure but with a butyl group instead of a propyl group.

    5-Chloro-n-propylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Bromo-n-propylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group attached to the 4-position of the pyridine ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures .

Eigenschaften

Molekularformel

C8H11BrN2O2S

Molekulargewicht

279.16 g/mol

IUPAC-Name

5-bromo-N-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-2-3-11-14(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3

InChI-Schlüssel

MKGPQCNFBLHMJN-UHFFFAOYSA-N

Kanonische SMILES

CCCNS(=O)(=O)C1=CC(=CN=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.